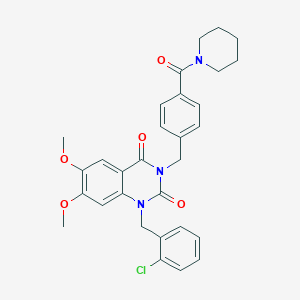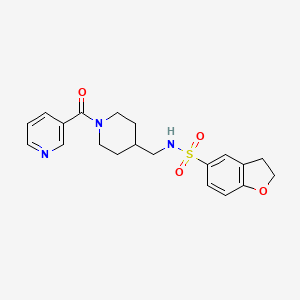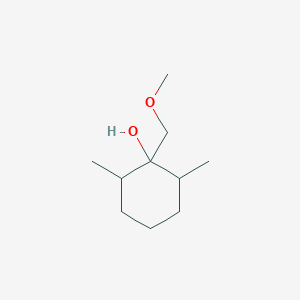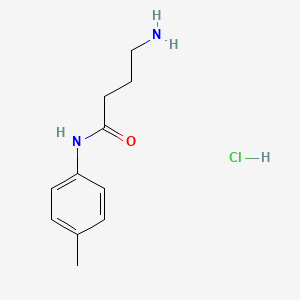
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of quinazoline, a bicyclic compound consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. This particular derivative features several substituents, including a 2-chlorobenzyl group, a piperidine-1-carbonyl group, and methoxy groups on the quinazoline core. The structure suggests that it may have been designed for biological activity, possibly as a hypotensive agent, given the presence of the piperidine moiety which is known to be present in compounds with cardiovascular effects.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been reported in the literature. For instance, a compound with a 3-(2-chlorophenyl) group and a 6-ethoxycarbonyl moiety on a quinazoline dione was prepared and variously substituted at the 1-position to test for hypotensive activities . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed. This might involve the condensation of appropriate amines with chloroacetyl chloride, followed by cyclization and further functionalization with nucleophiles to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a fused benzene and pyrimidine ring. Substituents on the quinazoline core can significantly alter the compound's electronic distribution, conformation, and, consequently, its biological activity. The methoxy groups in the compound are electron-donating, which could influence the binding affinity to biological targets. The piperidine-1-carbonyl moiety is a rigid structure that may confer specificity in molecular interactions.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are useful for introducing different substituents. For example, the reaction of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one with nucleophiles such as piperazine can yield piperazinylmethyl-substituted quinazolines . These reactions are crucial for the diversification of quinazoline-based compounds and the exploration of their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their substituents. The presence of chlorobenzyl and piperidine-1-carbonyl groups is likely to increase the lipophilicity of the compound, which could affect its solubility and permeability across biological membranes. The electron-donating methoxy groups may also impact the acidity of the adjacent hydrogen atoms, potentially affecting the compound's stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Synthesis of Quinazoline Derivatives
The development of novel synthetic routes for quinazoline derivatives has been explored. For instance, solvent-free synthesis techniques utilizing carbon dioxide and catalytic amounts of bases or cesium carbonate have been reported to efficiently produce quinazoline-2,4(1H,3H)-diones, which are key intermediates in the synthesis of various drugs such as Prazosin, Bunazosin, and Doxazosin (Mizuno et al., 2007); (Patil et al., 2008).
Microwave-Assisted Synthesis
Novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei have been synthesized using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by spectroscopic methods, showed potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their utility in molecular biology and chemical biology research (Perin et al., 2011).
Biological Activities and Applications
Antimicrobial Studies
Research has been conducted on the antimicrobial properties of new substituted quinazoline derivatives. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising results against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. This highlights the potential of quinazoline derivatives in developing new antimicrobial agents (Vidule, 2011).
Cytotoxic Evaluation for Anticancer Applications
Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies provide a foundation for further investigation into the anticancer potential of quinazoline derivatives and their role in designing new therapeutic agents (Poorirani et al., 2018).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5/c1-38-26-16-23-25(17-27(26)39-2)33(19-22-8-4-5-9-24(22)31)30(37)34(29(23)36)18-20-10-12-21(13-11-20)28(35)32-14-6-3-7-15-32/h4-5,8-13,16-17H,3,6-7,14-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREHNEQTXVRFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)

![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)
![2-naphthalen-2-yloxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2546127.png)


![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)
